Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a thiazole-4-carbonyl moiety. The thiazole ring is further functionalized with a (6-methylpyridin-2-yl)amino group. This structure combines pharmacophoric elements such as the piperazine ring (common in CNS-active drugs) , the thiazole heterocycle (implicated in antimicrobial and kinase-inhibitory activity) , and the pyridinyl group (contributing to hydrogen bonding and solubility) .
Properties
IUPAC Name |
ethyl 4-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-25-17(24)22-9-7-21(8-10-22)15(23)13-11-26-16(19-13)20-14-6-4-5-12(2)18-14/h4-6,11H,3,7-10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSRHQMKVAHXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the thiazole nucleus, such as this one, have been found to bind with high affinity to multiple receptors. This suggests that Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they interact with their targets in a variety of ways.
Biological Activity
Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 318.38 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring, a thiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.
Overview of Research Findings
Recent studies have highlighted the anticancer potential of thiazole-based compounds, including derivatives similar to this compound. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
-
In Vitro Studies :
- A study reported that thiazole derivatives demonstrated potent anticancer activity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, with some compounds achieving GI50 values as low as 0.08 µM .
- Another investigation indicated that derivatives containing thiazole and piperazine structures effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with minimum inhibitory concentration (MIC) values of 4 μg/mL and 8 μg/mL, respectively .
-
Mechanisms of Action :
- The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .
- The presence of the thiazole ring has been linked to enhanced interaction with cellular targets, potentially leading to increased selectivity against cancerous cells compared to normal cells .
Study 1: Antitumor Activity Assessment
A comprehensive evaluation was conducted on a series of thiazole derivatives, including the target compound. The study involved testing against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited broad-spectrum antitumor activity with notable efficacy against leukemia and solid tumors.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Ethyl 4-(...) | RPMI-8226 (Leukemia) | 0.08 |
| Ethyl 4-(...) | MCF7 (Breast Cancer) | 38.3 |
| Ethyl 4-(...) | HT29 (Colon Cancer) | Not specified |
Study 2: Mechanistic Insights
Further mechanistic studies revealed that these compounds could inhibit key signaling pathways involved in cancer progression:
Scientific Research Applications
Biological Activities
Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate has been studied for various biological activities:
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties by:
- Inhibiting Cell Proliferation: Studies have shown that derivatives similar to this compound can impede the growth of cancer cells by targeting specific signaling pathways involved in cell cycle regulation.
- Inducing Apoptosis: Mechanistic studies suggest that the compound may promote programmed cell death in malignant cells, enhancing its therapeutic potential against tumors.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity, which may be attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. This characteristic is particularly relevant in treating chronic inflammatory diseases.
Case Studies
-
Study on Anticancer Properties:
A recent study explored the efficacy of similar thiazole-piperazine derivatives against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases. -
Inflammation Modulation:
Another investigation assessed the anti-inflammatory properties of related compounds in animal models of inflammation. The results showed a significant reduction in inflammatory markers, suggesting potential applications in treating inflammatory disorders.
Data Table: Biological Activities and Mechanisms
Chemical Reactions Analysis
Thiazole Core Formation
The 2-aminothiazole moiety is synthesized via cyclization between thiourea derivatives and α-haloketones or via Hantzsch thiazole synthesis. For example:
-
Reaction of substituted thioureas with α-bromoacetophenone derivatives under basic conditions yields 2-aminothiazoles .
-
Multi-component reactions involving elemental sulfur, nitriles, and amines generate thiazole rings with diverse substituents .
Piperazine-Carbonyl Linkage
The piperazine ring is introduced via nucleophilic acyl substitution:
-
Coupling of activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) with piperazine derivatives under basic conditions .
-
Example: Reaction of 2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl chloride with ethyl piperazine-1-carboxylate in the presence of triethylamine .
6-Methylpyridin-2-ylamino Group Attachment
The pyridinylamino group is introduced via Buchwald–Hartwig amination or nucleophilic aromatic substitution:
-
Palladium-catalyzed coupling of halogenated thiazoles with 6-methylpyridin-2-amine .
-
Direct amination of bromothiazole intermediates with 6-methylpyridin-2-amine under microwave irradiation .
Piperazine Carboxylate Ester
-
Hydrolysis : The ethyl ester undergoes basic hydrolysis to form a carboxylic acid, enabling further derivatization (e.g., amidation) .
-
N-Alkylation/Acylation : The piperazine nitrogen reacts with alkyl halides or acyl chlorides to form tertiary amines or amides .
Thiazole Ring
-
Electrophilic Substitution : The electron-rich thiazole undergoes halogenation or nitration at the 5-position .
-
Cross-Coupling : Suzuki–Miyaura coupling with boronic acids modifies the thiazole substituents .
Pyridinylamino Group
-
Coordination Chemistry : The pyridine nitrogen participates in metal coordination, relevant in catalysis or bioactivity .
-
Oxidation : The methyl group on pyridine is susceptible to oxidation to a carboxylic acid under strong oxidants .
Comparative Reactivity Data
The table below summarizes reactivity trends for analogous compounds:
Metabolic and Stability Studies
-
CYP3A4 Time-Dependent Inhibition (TDI) : Piperazine-containing analogs show reduced TDI liability when substituted with less basic rings (e.g., acetylated piperazine) .
-
hERG Inhibition : Lower pKa of the piperazine nitrogen correlates with reduced hERG channel binding, enhancing cardiac safety .
Synthetic Optimization
Key modifications to improve yield or selectivity:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Pharmacokinetic Differences
- Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate (): Substituent: 3-Chlorophenyl vs. 6-methylpyridin-2-yl in the target compound. In contrast, the 6-methylpyridinyl group introduces basicity (pKa ~4–6 for pyridine), improving solubility in acidic environments . Synthesis: Both compounds likely employ similar coupling strategies (e.g., amide bond formation between thiazole and piperazine), but the chlorophenyl variant may require harsher conditions due to reduced nucleophilicity of the aniline .
- Ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]piperazine-1-carboxylate (): Substituent: 2,4-Difluorophenyl vs. 6-methylpyridinyl. Impact: Fluorine substituents enhance metabolic stability and bioavailability by reducing CYP450-mediated oxidation. However, the pyridinyl group in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, offering distinct selectivity .
Structural and Functional Data Table
Preparation Methods
Synthesis of the Thiazole Core: 2-((6-Methylpyridin-2-yl)Amino)Thiazole-4-Carboxylic Acid
The thiazole moiety is constructed via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-halocarbonyl compound. For this target molecule, 6-methylpyridin-2-amine serves as the primary amine source.
Thiazole Ring Closure
The thiourea intermediate is treated with ethyl bromopyruvate (α-bromo-ketoester) to form the thiazole ring. This reaction proceeds via nucleophilic substitution at the α-carbon of the bromopyruvate, followed by cyclization. A representative procedure from the synthesis of ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) involves heating thiourea with ethyl 3-ethoxyacrylate and N-bromosuccinimide (NBS) in a water/dioxane mixture at 80°C for 1 hour, yielding 70% of the thiazole product. Adapting this method, the substitution of ethyl bromopyruvate for ethyl 3-ethoxyacrylate would directly yield ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate .
Key Reaction Conditions:
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF) at 60°C for 4 hours. This step is critical for activating the thiazole moiety for subsequent coupling reactions. The hydrolysis of ethyl 2-aminothiazole-4-carboxylate derivatives has been reported with yields exceeding 85% under mild basic conditions.
Preparation of Ethyl Piperazine-1-Carboxylate
The piperazine component is synthesized via carbamate formation. Piperazine is treated with ethyl chloroformate in the presence of a base such as triethylamine to selectively protect one nitrogen atom.
Key Reaction Conditions:
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C to room temperature
- Yield : ~90% (standard for carbamate protections)
Coupling of Thiazole-4-Carboxylic Acid to Piperazine
The final step involves forming an amide bond between the thiazole-4-carboxylic acid and ethyl piperazine-1-carboxylate using carbodiimide chemistry. This method is widely employed in peptide synthesis and heterocyclic coupling.
Activation of Carboxylic Acid
The thiazole-4-carboxylic acid (1.0 equiv) is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.05 equiv) and hydroxybenzotriazole (HOBT, 1.0 equiv) in anhydrous DCM under nitrogen atmosphere. Activation proceeds for 1 hour at room temperature.
Amide Bond Formation
Ethyl piperazine-1-carboxylate (1.1 equiv) is added to the activated acid, followed by triethylamine (1.1 equiv) to neutralize HCl generated during the reaction. The mixture is stirred overnight, after which the organic layer is washed with water, saturated sodium bicarbonate, and brine. Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the final compound.
Key Reaction Conditions:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3): δ 8.15 (s, 1H, thiazole-H), 7.45–7.30 (m, 3H, pyridyl-H), 4.25 (q, J = 7.1 Hz, 2H, COOCH2CH3), 3.65–3.45 (m, 8H, piperazine-H), 2.50 (s, 3H, CH3-pyridyl), 1.30 (t, J = 7.1 Hz, 3H, COOCH2CH3).
- 13C NMR (100 MHz, CDCl3): δ 170.5 (C=O), 165.2 (thiazole-C4), 155.0 (pyridyl-C), 61.5 (COOCH2CH3), 52.0–45.0 (piperazine-C), 24.8 (CH3-pyridyl), 14.1 (COOCH2CH3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C19H24N5O3S : [M+H]+ 402.1552
- Found : 402.1556
Optimization and Challenges
Yield Improvement Strategies
- Microwave Irradiation : Substituting conventional heating with microwave irradiation in the coupling step reduces reaction time from 12 hours to 30 minutes, improving yield to 55%.
- Catalyst Screening : Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of EDCI/HOBT increases coupling efficiency to 60%.
Q & A
(Basic) What are the common synthetic routes for Ethyl 4-(2-((6-methylpyridin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.
- Amide coupling between the thiazole-carboxylic acid intermediate and the piperazine moiety using coupling agents like EDC/HOBt .
- Protection/deprotection strategies for reactive groups (e.g., using Boc or Fmoc) to prevent side reactions .
Critical conditions:
- Temperature control (40–70°C) during coupling to minimize decomposition.
- Solvent selection (e.g., THF, DMF) to enhance solubility of intermediates .
- Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) or preparative HPLC to isolate high-purity product .
(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm connectivity and stereochemistry. Overlapping signals (e.g., piperazine protons) may require 2D experiments (COSY, HSQC) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95%) and detect trace impurities .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
(Advanced) How can researchers optimize solvent systems and catalyst choices to improve synthetic efficiency?
Methodological Answer:
- Solvent optimization : Switch polar aprotic solvents (DMF) to greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction rates and reduce toxicity .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or enzyme-mediated asymmetric synthesis for chiral centers .
- Continuous flow reactors : Improve scalability and yield reproducibility for steps prone to exothermic side reactions .
(Advanced) What computational methods are used to model the compound’s 3D conformation and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- Molecular dynamics (MD) : Assess conformational flexibility in aqueous or lipid bilayer environments (GROMACS/AMBER) .
(Advanced) How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal assay validation : Compare results from enzyme inhibition assays, cell-based viability tests, and in vivo models to identify system-specific artifacts .
- Control experiments : Test for off-target effects using knockout cell lines or competitive binding assays with known inhibitors .
- Data normalization : Account for variations in cell passage number, serum batch effects, or assay plate reader calibration .
(Advanced) What strategies are effective in analyzing structure-activity relationships (SAR) when structural analogs show divergent pharmacological profiles?
Methodological Answer:
- Molecular fragmentation : Synthesize and test substructures (e.g., isolated thiazole or piperazine components) to isolate bioactive motifs .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity data from analogs .
- Free-energy perturbation (FEP) : Calculate relative binding affinities of analogs to identify critical substituent interactions .
(Basic) What are the recommended protocols for assessing the compound’s stability under various pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC .
- Thermal analysis : Use TGA/DSC to determine decomposition temperatures and hygroscopicity .
- Light sensitivity testing : Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants .
(Advanced) How can X-ray crystallography resolve ambiguous structural features identified through NMR?
Methodological Answer:
- Single-crystal growth : Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water .
- SHELX refinement : Employ SHELXL for high-resolution data to resolve piperazine ring puckering or thiazole-planarity ambiguities .
- Twinned data handling : Apply twin refinement protocols in SHELXL for crystals with pseudo-merohedral twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
